molecular formula C16H19N3O3S B4674202 4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide

4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide

Cat. No. B4674202
M. Wt: 333.4 g/mol
InChI Key: OGPHHQJDMNUTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide, also known as JNJ-26854165, is a small molecule inhibitor of the histone deacetylase enzyme. Histone deacetylase is an important enzyme that regulates the expression of genes by removing acetyl groups from histone proteins. Inhibition of this enzyme leads to the accumulation of acetylated histones, resulting in altered gene expression and cellular function. The purpose of

Mechanism of Action

4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide inhibits the activity of histone deacetylase, resulting in the accumulation of acetylated histones. This alteration in histone acetylation leads to changes in gene expression and cellular function. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on histone acetylation and gene expression, this compound has been found to inhibit the activity of other enzymes, such as DNA methyltransferases and heat shock protein 90. This compound has also been shown to induce oxidative stress and alter the expression of genes involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use. This compound has been found to have off-target effects, which can complicate data interpretation. In addition, its effectiveness can vary depending on the cancer cell line being studied.

Future Directions

For research include the development of more specific inhibitors, the identification of biomarkers, and clinical trials to evaluate its effectiveness in humans.

Scientific Research Applications

4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Histone deacetylase inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This compound has been found to be effective against a variety of cancer cell lines, including breast, lung, and pancreatic cancer. In addition, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

4-[ethylsulfonyl(methyl)amino]-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-23(21,22)19(2)15-6-4-14(5-7-15)16(20)18-12-13-8-10-17-11-9-13/h4-11H,3,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPHHQJDMNUTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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